chemical and physical properties of 3-(4-methoxyphenoxy)-5-nitroaniline
chemical and physical properties of 3-(4-methoxyphenoxy)-5-nitroaniline
Technical Guide on 3-(4-Methoxyphenoxy)-5-nitroaniline: Molecular Architecture, Synthesis, and Pharmacological Utility
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bi-functional building blocks that offer orthogonal reactivity and optimal physicochemical properties. 3-(4-Methoxyphenoxy)-5-nitroaniline (CAS: 832739-76-1) is a prime example of such a scaffold [1]. Featuring a diaryl ether linkage, an electron-withdrawing nitro group, and an electron-donating primary amine, this molecule is highly sought after as an intermediate for synthesizing advanced kinase inhibitors and complex agrochemicals.
This whitepaper dissects the chemical properties, the causality-driven synthetic methodologies, and the pharmacological applications of this critical intermediate.
Phase 1: Molecular Architecture and Physicochemical Profiling
The structural genius of 3-(4-methoxyphenoxy)-5-nitroaniline lies in its electronic asymmetry. The central benzene ring is subjected to a "push-pull" electronic environment: the amine group donates electron density via resonance ( +M effect), while the nitro group strongly withdraws it ( −M , −I effects). The ether linkage provides conformational flexibility, allowing the molecule to adopt non-planar geometries essential for fitting into the hydrophobic pockets of target proteins.
To facilitate rational drug design, the quantitative physicochemical properties of the scaffold are summarized below [1, 2]:
| Property | Value | Scientific Implication |
| IUPAC Name | 3-(4-methoxyphenoxy)-5-nitroaniline | Standardized nomenclature for IP filing. |
| CAS Number | 832739-76-1 | Unique identifier for commercial sourcing. |
| Molecular Formula | C13H12N2O4 | Defines exact atomic composition. |
| Molecular Weight | 260.25 g/mol | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | ~81.1 Ų | Optimal for membrane permeability; allows for oral bioavailability. |
| H-Bond Donors | 1 (Primary amine) | Provides a versatile handle for amide/urea coupling. |
| H-Bond Acceptors | 5 (Nitro, ether oxygens, amine) | Facilitates interaction with kinase hinge regions. |
| SMILES | COC1=CC=C(C=C1)OC2=CC(N)=CC(=C2)=O | Machine-readable format for computational docking. |
Phase 2: Causality-Driven Synthetic Methodology
The synthesis of 3-(4-methoxyphenoxy)-5-nitroaniline requires precise regiochemical control. The most robust approach is a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a highly selective Zinin reduction.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Causality: We begin with 3,5-dinitrofluorobenzene. The two nitro groups strongly withdraw electron density from the fluorinated carbon, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This activates the ring for attack by the nucleophile (4-methoxyphenol). We use Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF). K₂CO₃ is chosen over stronger bases (like NaOH) to prevent the hydrolysis of the aryl fluoride to a phenol. DMF, a polar aprotic solvent, is critical as it stabilizes the anionic Meisenheimer complex intermediate without solvating and deactivating the phenoxide nucleophile.
Step 2: Regioselective Zinin Reduction
Causality: Reducing a dinitro compound to a mono-amine is notoriously difficult with catalytic hydrogenation (e.g., Pd/C, H₂), which typically over-reduces to the diamine. Instead, we employ the Zinin Reduction using Sodium Sulfide (Na₂S) [3, 4]. The selectivity is driven by electronic feedback: once the first nitro group is reduced to an amine, the newly formed -NH₂ group donates electron density into the aromatic ring. This increases the electron density of the system, raising the reduction potential required to reduce the second nitro group, thus halting the reaction precisely at the mono-amine stage [5].
Fig 1: Two-step synthetic workflow for 3-(4-methoxyphenoxy)-5-nitroaniline.
Self-Validating Experimental Protocol
Part A: Synthesis of 1-(4-Methoxyphenoxy)-3,5-dinitrobenzene
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Setup: To a 250 mL round-bottom flask, add 3,5-dinitrofluorobenzene (10.0 g, 53.7 mmol), 4-methoxyphenol (6.67 g, 53.7 mmol), and anhydrous K₂CO₃ (11.1 g, 80.5 mmol) in 100 mL of anhydrous DMF.
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Reaction: Stir the suspension at 80°C under an inert argon atmosphere for 4 hours.
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In-Line Validation (TLC/LC-MS): Spot the reaction mixture on a silica TLC plate (Hexanes/EtOAc 8:2). The starting material ( Rf≈0.6 ) should disappear, replaced by a more polar yellow spot ( Rf≈0.4 ). LC-MS must confirm the mass shift to m/z 291.06 [M+H]⁺.
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Workup: Cool to room temperature, pour into 400 mL of ice water to precipitate the product. Filter, wash with water, and dry under vacuum.
Part B: Selective Zinin Reduction to Target Compound
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Setup: Suspend the intermediate (10.0 g, 34.4 mmol) in 150 mL of Methanol. In a separate beaker, dissolve Na₂S·9H₂O (24.8 g, 103.2 mmol) in 50 mL of deionized water.
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Reaction: Add the aqueous Na₂S solution dropwise to the methanolic suspension at 70°C over 30 minutes. Reflux for an additional 2 hours.
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In-Line Validation (Color & NMR): The reaction is self-indicating; the deep red/orange solution will turn pale yellow as the mono-amine forms. To validate, take a micro-aliquot for ¹H NMR. The spectrum must show a loss of symmetry in the central aromatic ring (three distinct proton signals instead of two) and the appearance of a broad singlet at ∼ 5.5 ppm integrating to 2H (the -NH₂ protons).
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Workup: Concentrate the mixture in vacuo to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the target 3-(4-methoxyphenoxy)-5-nitroaniline.
Phase 3: Pharmacological Utility in Drug Development
In medicinal chemistry, the diaryl ether motif is a privileged pharmacophore, most famously utilized in multi-kinase inhibitors like Sorafenib (Nexavar) and Lenvatinib. The 3-(4-methoxyphenoxy)-5-nitroaniline scaffold is specifically engineered to target the RTK/RAF/MEK/ERK signaling cascade, which is frequently hyperactivated in oncogenesis.
The primary amine serves as the synthetic anchor point. It is typically reacted with an isocyanate to form a urea linkage, which acts as a bidentate hydrogen bond donor to the catalytic glutamate and aspartate residues in the kinase hinge region. The diaryl ether moiety extends into the hydrophobic allosteric pocket (the "DFG-out" conformation), locking the kinase in an inactive state. Following the coupling of the amine, the remaining nitro group can be subsequently reduced to an amine and functionalized further to tune aqueous solubility or target specific solvent-exposed residues.
Fig 2: RTK/RAF/MEK/ERK pathway targeted by diaryl ether kinase inhibitors.
By leveraging the orthogonal reactivity of the amine and the nitro group, drug development professionals can rapidly generate diverse libraries of Type II kinase inhibitors, optimizing both target affinity and pharmacokinetic profiles.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 142721346, 4-(3-Methoxyphenoxy)-2-nitroaniline." PubChem. Available at:[Link]
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Wikipedia Contributors. "Zinin reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]
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Porter, H. K. "The Zinin Reduction of Nitroarenes." Sciencemadness Library. Available at:[Link]
